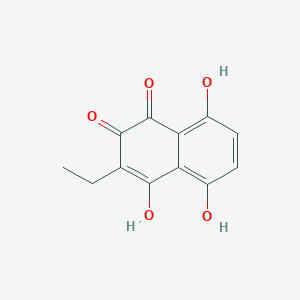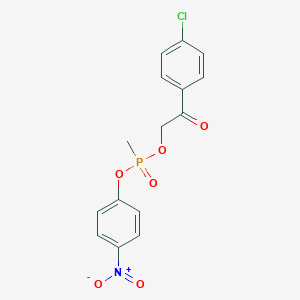
p-Chlorophenacyl p-nitrophenyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both p-chlorophenacyl and p-nitrophenyl groups attached to a methylphosphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-chlorophenacyl chloride with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
p-Chlorophenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution: The p-chlorophenacyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
- p-Chlorophenacyl alcohol and p-nitrophenyl methylphosphonic acid.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields p-methoxyphenacyl p-nitrophenyl methylphosphonate.
Wissenschaftliche Forschungsanwendungen
p-Chlorophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of p-chlorophenacyl p-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of phosphatases by binding to the active site and preventing the dephosphorylation of substrates . The presence of the p-chlorophenacyl and p-nitrophenyl groups enhances its binding affinity and specificity for certain enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Nitrophenyl phenacyl methylphosphonate
- p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness
p-Chlorophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of the p-chlorophenacyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the p-chlorophenacyl group plays a crucial role in the desired chemical or biological activity .
Eigenschaften
CAS-Nummer |
21070-23-5 |
|---|---|
Molekularformel |
C15H13ClNO6P |
Molekulargewicht |
369.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C15H13ClNO6P/c1-24(21,23-14-8-6-13(7-9-14)17(19)20)22-10-15(18)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CNYZNXDOUMMOLA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OCC(=O)C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



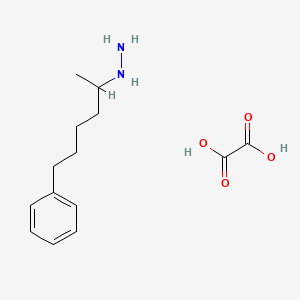


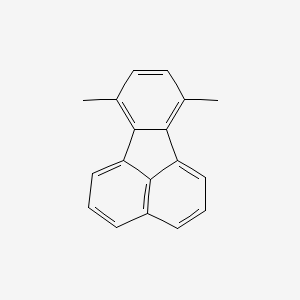

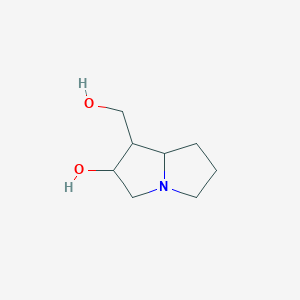
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

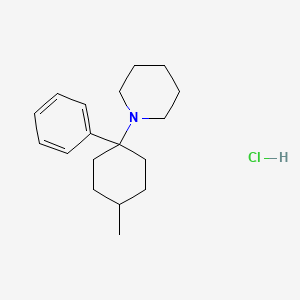

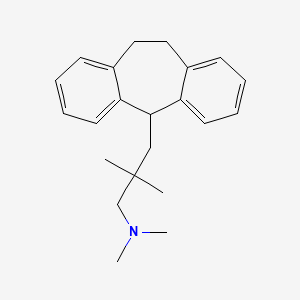
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
